Atomic layer deposition of germanium-doped zinc oxide films with tuneable ultraviolet emission†

Journal of Materials Chemistry Pub Date: 2012-05-21 DOI: 10.1039/C2JM31391J

Abstract

Thin films of germanium-doped zinc oxide have been deposited by atomic layer deposition. The zinc oxide matrix was grown from cyclic pulses of diethylzinc and water vapour over the temperature range of 100–350 °C substrate temperature. Tetramethoxygermanium(IV) was employed as a novel germanium-doping source, which could be incorporated up to 17 at%. At 2.1 at% germanium doping at a deposition temperature of 250 °C, the maximum carrier concentration of 2.14 × 1020 cm−3 coincides with a carrier mobility of approximately 5 cm2 V−1 s−1. No evidence for the formation of nanometre-scale germanium clustering or segregation was observed in the X-ray diffraction patterns or high-resolution transmission electron micrographs of these films. The near band edge photoluminescence shifts to higher energy with increasing germanium incorporation either by the Burstein–Moss mechanism or by alloy formation.

Graphical abstract: Atomic layer deposition of germanium-doped zinc oxide films with tuneable ultraviolet emission
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